molecular formula C6H13Cl2N B1267668 Bis(3-chloropropyl)amine CAS No. 102073-95-0

Bis(3-chloropropyl)amine

Cat. No.: B1267668
CAS No.: 102073-95-0
M. Wt: 170.08 g/mol
InChI Key: VOUJQKYOLXSFCM-UHFFFAOYSA-N
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Description

Bis(3-chloropropyl)amine is an organic compound with the molecular formula C6H13Cl2N. It is a derivative of propylamine, where two hydrogen atoms are replaced by 3-chloropropyl groups. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Biochemical Analysis

Biochemical Properties

Bis(3-chloropropyl)amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. It has been observed to interact with enzymes involved in amine metabolism, such as monoamine oxidase and diamine oxidase. These interactions can lead to the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate. Additionally, this compound can form covalent bonds with proteins, leading to modifications that can alter protein function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cellular studies, this compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This can result in changes in gene expression and cellular metabolism. For instance, exposure to this compound can lead to the upregulation of stress response genes and the downregulation of genes involved in cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins and the nitrogenous bases of nucleic acids. This can lead to enzyme inhibition or activation, depending on the specific enzyme and the site of interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly in the presence of light and oxygen. Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained changes in cellular function, such as altered metabolic activity and increased oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild biochemical changes without significant toxicity. At higher doses, this compound can cause adverse effects, including hepatotoxicity and neurotoxicity. These toxic effects are likely due to the compound’s ability to form covalent bonds with critical biomolecules, leading to cellular damage and dysfunction .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to amine metabolism. It interacts with enzymes such as monoamine oxidase and diamine oxidase, which are responsible for the oxidative deamination of amines. These interactions can affect the metabolic flux and levels of various metabolites, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can also be transported by specific amine transporters. Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the endoplasmic reticulum and mitochondria, where it can interact with various enzymes and proteins. This localization is likely mediated by specific targeting signals and post-translational modifications that direct this compound to these organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(3-chloropropyl)amine can be synthesized through the reaction of 3-chloropropylamine with an appropriate chlorinating agent. One common method involves the reaction of 3-chloropropylamine with thionyl chloride (SOCl2) under controlled conditions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes steps such as distillation and purification to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Bis(3-chloropropyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amines, while oxidation can produce corresponding amides or nitriles .

Scientific Research Applications

Bis(3-chloropropyl)amine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Bis(3-chloropropyl)amine is unique due to its dual 3-chloropropyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and industrial processes where other similar compounds may not be as effective .

Properties

IUPAC Name

3-chloro-N-(3-chloropropyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl2N/c7-3-1-5-9-6-2-4-8/h9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUJQKYOLXSFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCCCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90329550
Record name Bis(3-chloropropyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102073-95-0
Record name Bis(3-chloropropyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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